molecular formula C15H12N4O2 B12183954 2-(4-oxoquinazolin-3(4H)-yl)-N-(pyridin-4-yl)acetamide

2-(4-oxoquinazolin-3(4H)-yl)-N-(pyridin-4-yl)acetamide

Cat. No.: B12183954
M. Wt: 280.28 g/mol
InChI Key: FIMWMSBQKDZICP-UHFFFAOYSA-N
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Description

2-(4-oxoquinazolin-3(4H)-yl)-N-(pyridin-4-yl)acetamide is a synthetic organic compound that belongs to the quinazolinone family. Compounds in this family are known for their diverse biological activities and have been studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-oxoquinazolin-3(4H)-yl)-N-(pyridin-4-yl)acetamide typically involves the following steps:

    Formation of the Quinazolinone Core: This can be achieved by cyclization of anthranilic acid derivatives with formamide or other suitable reagents.

    Acylation: The quinazolinone core is then acylated with an appropriate acylating agent to introduce the acetamide group.

    Coupling with Pyridine: The final step involves coupling the acetamide derivative with a pyridine moiety under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinazolinone core.

    Reduction: Reduction reactions may target the carbonyl group in the quinazolinone ring.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide or pyridine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-oxoquinazolin-3(4H)-yl)-N-(pyridin-4-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Other compounds in the quinazolinone family with similar structures and biological activities.

    Pyridine Derivatives: Compounds containing the pyridine moiety, which may have similar chemical properties and applications.

Uniqueness

2-(4-oxoquinazolin-3(4H)-yl)-N-(pyridin-4-yl)acetamide is unique due to its specific combination of the quinazolinone and pyridine moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C15H12N4O2

Molecular Weight

280.28 g/mol

IUPAC Name

2-(4-oxoquinazolin-3-yl)-N-pyridin-4-ylacetamide

InChI

InChI=1S/C15H12N4O2/c20-14(18-11-5-7-16-8-6-11)9-19-10-17-13-4-2-1-3-12(13)15(19)21/h1-8,10H,9H2,(H,16,18,20)

InChI Key

FIMWMSBQKDZICP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC=NC=C3

Origin of Product

United States

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